molecular formula C11H13NO B1610025 2,2-Dimethyl-2H-chromen-6-amine CAS No. 135082-85-8

2,2-Dimethyl-2H-chromen-6-amine

Cat. No.: B1610025
CAS No.: 135082-85-8
M. Wt: 175.23 g/mol
InChI Key: RRJNLKVSQVLBFJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-chromen-6-amine is a chemical compound belonging to the chromene family, characterized by a benzopyran ring structure. Chromenes are known for their diverse biological activities and are found in various natural products and synthetic compounds. The presence of the amine group at the 6th position and the dimethyl groups at the 2nd position make this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2H-chromen-6-amine typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-chromen-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted chromenes, quinones, and dihydrochromenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

Synthesis and Reactivity

  • Building Block : 2,2-Dimethyl-2H-chromen-6-amine serves as a precursor in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry .
  • Reagent : It is utilized in different chemical reactions, including acylation and reductive amination, leading to the formation of diverse derivatives .

Biological Applications

Antifungal and Antimicrobial Properties

  • Mechanism of Action : The compound exhibits antifungal activity by disrupting fungal cell membranes and inhibiting ergosterol synthesis, which is crucial for fungal survival .
  • Case Studies : Research has shown that derivatives of this compound possess significant antifungal properties, making them candidates for new antifungal agents .

Medical Applications

Cancer Treatment

  • HIF-1 Pathway Inhibition : A notable application of this compound is its role as a HIF-1 pathway inhibitor. Studies indicate that certain derivatives can effectively inhibit tumor growth in animal models of various cancers, including glioblastoma and pancreatic cancer .
CompoundCancer TypeIC50 (μM)Delivery Formulation
3,4-Dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamideGlioblastoma1.5 - 17Cremophor: Ethanol (1:1)
N-(propan-2-yl)-N-[8-hydroxy-2,2-dimethyl-2H-chromen-6-yl]sulfonamidePancreatic Cancer<15Needs formulation due to poor solubility

Neuroprotection

  • Recent studies have identified derivatives of 2,2-dimethylbenzopyran (related to this compound) as potential neuroprotective agents. These compounds have demonstrated efficacy in models of ischemic stroke by improving neuronal survival rates under oxygen-glucose deprivation conditions .

Industrial Applications

Agrochemicals

  • The compound is explored for its potential use in developing agricultural fungicides. Its ability to inhibit fungal growth makes it a candidate for creating effective agrochemicals aimed at crop protection .

Summary of Findings

The diverse applications of this compound highlight its significance across multiple scientific fields. Its role as a building block in organic synthesis, potential therapeutic agent in cancer treatment and neuroprotection, and utility in agricultural applications showcase its versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-2H-chromen-6-amine is unique due to the presence of both the dimethyl groups and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Biological Activity

2,2-Dimethyl-2H-chromen-6-amine, a compound belonging to the chromene family, has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and structure-activity relationships based on various research studies.

Chemical Structure and Properties

The chemical structure of this compound features a chromene backbone with two methyl groups at the 2-position and an amine group at the 6-position. This unique substitution pattern is crucial for its biological activity.

Research indicates that this compound exerts its biological effects through several mechanisms:

  • Neuroprotection : It has been associated with neuroprotective effects, potentially by modulating oxidative stress and inflammation pathways. Studies have shown that it enhances the activity of enzymes like lactate dehydrogenase and superoxide dismutase, which are vital for cellular defense against oxidative damage.
  • Antifungal Activity : The compound disrupts fungal cell membranes and inhibits ergosterol synthesis, leading to increased membrane permeability and cell death .
  • Inhibition of HIF-1 Pathway : It acts as an inhibitor of hypoxia-inducible factor (HIF)-1, which is relevant in cancer biology as it modulates cellular responses under low oxygen conditions .

Biological Activities

The compound exhibits several notable biological activities:

  • Neuroprotective Effects : In vitro studies demonstrated that derivatives of this compound significantly improve neuronal survival under conditions of oxygen-glucose deprivation (OGD) in rat models .
  • Antimicrobial Properties : It has shown selective activity against Chlamydia species and various bacterial strains, indicating potential as a therapeutic agent against infections .

Structure-Activity Relationship (SAR)

A detailed investigation into the SAR of this compound revealed that modifications at specific positions can enhance or diminish its biological efficacy. For instance:

CompoundModificationBiological Activity
6aHydrogen at C-8Strong inhibition of HIF activity
6iHydroxyl at C-8Enhanced inhibition at low concentrations
6eN-(2,2-dimethyl-2H-chromen-6-yl)methyl substitutionPotent anti-cancer properties in glioblastoma models

These findings suggest that careful structural modifications can lead to compounds with improved therapeutic profiles .

Case Studies

  • Neuroprotection in Animal Models : A study involving SD rats demonstrated that treatment with 1 mM concentrations of the compound significantly increased neuronal survival rates post-OGD compared to untreated controls (p < 0.05) .
  • Antichlamydial Activity : In vitro assays showed that 50 μg/mL concentrations effectively reduced chlamydial inclusion numbers in infected HEp-2 cells, highlighting its potential as a selective agent against Chlamydia infections .

Properties

IUPAC Name

2,2-dimethylchromen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJNLKVSQVLBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435238
Record name 6-amino-2,2-dimethylchromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135082-85-8
Record name 6-amino-2,2-dimethylchromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-nitro-2,2-dimethyl-2H-benzopyran (prepared as described in Evans et al., J. Med. Chem.) (4.65 g, 22.66 mmoles) and SnCl2. 2H2O (25.57 g, 0.11 mole) in ethanol (46.5 ml) was heated at reflux for 45 minutes. The reaction mixture was poured onto ice/H2O (180 g), made basic (pH 10-11) with 50% sodium hydroxide solution, and extracted with ethyl acetate. The organic phase was washed with saturated sodium chloride solution, dried over sodium sulfate, and evaporated in vacuo to obtain 3.88 g of the title A compound as a brown oil.
Quantity
4.65 g
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reactant
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0 (± 1) mol
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46.5 mL
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Synthesis routes and methods II

Procedure details

2,2-dimethyl 6-nitro 2H-1-benzopyran (3), 40.1 g (185 mmol) was mixed with 120 g of ethanol, 28.0 g of water and 36.1 g of reduced iron, the resulting mixture was heated to 60° C., and a mixed solution of 4.0 g of 35% (w/w) hydrochloric acid, 16.0 g of ethanol and 4.0 g of water was added dropwise thereto over 50 minutes. After stirring at the same temperature for 2 hours, 10.0 g of 15% (w/w) sodium hydroxide aqueous solution was added dropwise thereto, the resulting mixture was filtered through celite, and then the solvent was distilled off. To 112 g of the resulting residue, 160 g of toluene and 68.0 g of 10% (w/w) sodium hydroxide aqueous solution were added, the resulting mixture was shaken, left and separated into phases. The aqueous phase was extracted with 68 g of toluene again. The organic phases were combined and washed with 68 g of 5% (w/w) sodium chloride solution, and the solvent was distilled off to obtain a solution of the intended product, 6-amino 2,2-dimethyl 6-2H-1-benzopyran (4) (68.0 g).
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
reduced iron
Quantity
36.1 g
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reactant
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Quantity
28 g
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solvent
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120 g
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4 g
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16 g
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

Ten grams (10 g, 48.7 mmol) of 2,2-dimethyl 6-nitro 2H-1-benzopyran (3) was dissolved in 60.0 g of ethanol under heating. After cooling to 35° C., 0.6 g of 2% Pt—C (50% water-containing product) was added thereto, and 5.85 g (117.0 mmol) of hydrazine monohydrate (98% product) was added dropwise (dropwise adding was continued for 30 minutes) while controlling internal temperature to 40° C. or less. After completion of dropwise adding, reaction was carried out at a temperature of 40 to 45° C. for 6 hours. The resulting solution was cooled to room temperature, and then 10.0 g of water was added thereto and the resulting solution was filtered through celite. The celite was washed with 20.0 g of 80% water-containing ethanol, and the washing together with the filtrate were subjected to solvent-distillation. The residue was extracted with 40.0 g of toluene and 20.0 g of water. After separating into phases, the aqueous phase was extracted with 20.0 g toluene again. The toluene phases were combined, washed with 20.0 g of water and then subjected to solvent-distillation to obtain a crude product of intended product (4).
Quantity
48.7 mmol
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
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Quantity
5.85 g
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reactant
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10 g
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0.6 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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